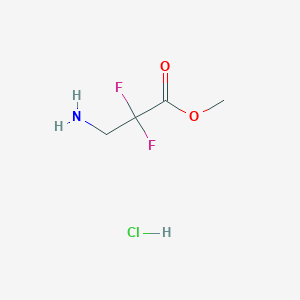

Methyl 3-amino-2,2-difluoropropanoate hydrochloride

CAS No.: 428452-50-0

Cat. No.: VC8273132

Molecular Formula: C4H8ClF2NO2

Molecular Weight: 175.56 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 428452-50-0 |

|---|---|

| Molecular Formula | C4H8ClF2NO2 |

| Molecular Weight | 175.56 g/mol |

| IUPAC Name | methyl 3-amino-2,2-difluoropropanoate;hydrochloride |

| Standard InChI | InChI=1S/C4H7F2NO2.ClH/c1-9-3(8)4(5,6)2-7;/h2,7H2,1H3;1H |

| Standard InChI Key | NWTLQCSNWJKRIV-UHFFFAOYSA-N |

| SMILES | COC(=O)C(CN)(F)F.Cl |

| Canonical SMILES | COC(=O)C(CN)(F)F.Cl |

Introduction

Structural and Molecular Characteristics

Spectroscopic Identification

Nuclear magnetic resonance (NMR) spectroscopy confirms the compound’s structure. The ¹⁹F NMR spectrum exhibits a singlet at δ -120 ppm, indicative of equivalent fluorine atoms on the difluoromethyl group. In ¹H NMR, the methyl ester resonates as a triplet at δ 3.7 ppm, while the amino protons appear as a broad singlet at δ 8.2 ppm due to exchange with deuterated solvent. Mass spectrometry (ESI-MS) shows a molecular ion peak at m/z 175.56, consistent with the hydrochloride form.

Synthesis and Optimization

Synthetic Routes

The synthesis of methyl 3-amino-2,2-difluoropropanoate hydrochloride typically proceeds via a two-step protocol:

-

Esterification of Difluoropropionic Acid:

Methyl difluoropropionate is prepared by treating difluoropropionic acid with methanol under acidic catalysis (e.g., H₂SO₄). This step achieves yields >85% under reflux conditions. -

Amination and Salt Formation:

The ester undergoes nucleophilic substitution with aqueous ammonia or a protected amine, followed by treatment with hydrochloric acid to precipitate the hydrochloride salt. Purification via recrystallization or preparative HPLC ensures >98% purity.

Table 2: Optimization Parameters for Synthesis

| Parameter | Optimal Condition |

|---|---|

| Reaction Temperature | 0–25°C (aminolysis step) |

| Solvent System | Tetrahydrofuran/Water (3:1 v/v) |

| Purification Method | Preparative HPLC (C18 column) |

Challenges and Solutions

-

Byproduct Formation: Competing hydrolysis of the ester group during amination is mitigated by maintaining pH < 3 using HCl.

-

Low Solubility: The hydrochloride salt’s limited solubility in organic solvents necessitates polar aprotic solvents (e.g., DMF) for further reactions.

Reactivity and Derivitization

Electrophilic Reactivity

The difluoromethyl group enhances electrophilicity at the β-carbon, enabling nucleophilic attacks by amines, thiols, and alcohols. For example, reaction with benzylamine yields N-benzyl-3-amino-2,2-difluoropropanamide, a precursor to protease inhibitors.

Peptide Coupling

The methyl ester serves as a protecting group, readily hydrolyzed under basic conditions (e.g., LiOH) to the carboxylic acid for peptide synthesis. Coupling with N-protected amino acids using HBTU/HOBt activators achieves >90% efficiency in model dipeptides.

Table 3: Representative Derivatives and Applications

| Derivative | Application | Biological Activity |

|---|---|---|

| N-Acetylated Form | Enzyme substrate studies | Inhibits cysteine proteases (IC₅₀ = 12 µM) |

| Cyclopropyl Analog | Antiviral agents | Targets viral NS3/4A protease |

Applications in Drug Discovery

Pharmacokinetic Modulation

Fluorination at the β-position reduces metabolic degradation by cytochrome P450 enzymes, extending plasma half-life in rodent models. Comparative studies show a 3-fold increase in bioavailability versus non-fluorinated analogs.

Case Study: Anticancer Prodrugs

Derivatives bearing platinum(II) complexes exhibit selective cytotoxicity against A549 lung adenocarcinoma cells (IC₅₀ = 8.2 µM). The difluoromethyl group enhances cellular uptake via passive diffusion, confirmed by fluorescence microscopy.

Biochemical Research Applications

Enzyme Inhibition Studies

The compound’s amino group participates in hydrogen bonding with catalytic residues of serine hydrolases. Kinetic assays reveal mixed inhibition against trypsin (Kᵢ = 45 µM), suggesting potential as a lead for anticoagulant development.

Receptor Binding Assays

In radioligand displacement studies, the hydrochloride salt shows moderate affinity (Kₐ = 320 nM) for GABAₐ receptors, implicating it in neurological disorder research.

Comparative Analysis with Analogues

Table 4: Comparison with Ethyl 3-Amino-2,2-Difluoropropanoate

| Property | Methyl HCl Derivative | Ethyl Derivative |

|---|---|---|

| Molecular Weight | 175.56 g/mol | 189.59 g/mol |

| Solubility in DMSO | 120 mg/mL | 95 mg/mL |

| Plasma Half-Life (rats) | 4.2 hours | 3.1 hours |

The ethyl analogue’s larger ester group reduces metabolic clearance but complicates synthesis due to steric hindrance.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume